3-Methoxy-cycloheptanecarboxylic acid

Description

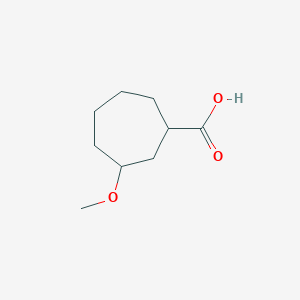

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-8-5-3-2-4-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHINXMNIGPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy Cycloheptanecarboxylic Acid and Analogs

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-methoxy-cycloheptanecarboxylic acid reveals several logical disconnections. The most apparent are the carbon-oxygen bond of the methoxy (B1213986) group and the carbon-carbon bond of the carboxylic acid group. These disconnections lead back to key precursors such as 3-hydroxy-cycloheptanecarboxylic acid or 3-oxo-cycloheptanecarboxylic acid.

Functional Group Interconversion (FGI): The methoxy group can be installed late in the synthesis via methylation of a corresponding alcohol (3-hydroxy-cycloheptanecarboxylic acid). The carboxylic acid could be derived from the oxidation of a primary alcohol or an aldehyde, or through the hydrolysis of a nitrile or an ester.

C-C Bond Disconnections: A more profound disconnection involves breaking the cycloheptane (B1346806) ring itself. Key strategies for forming seven-membered rings often rely on ring-expansion reactions of cyclohexanone (B45756) precursors or cycloaddition reactions. nih.gov For instance, a [4+3] cycloaddition strategy offers a convergent approach to cycloheptane frameworks. nih.gov

A plausible retrosynthetic pathway could start from a substituted cyclohexanone. A one-carbon ring expansion, such as the Tiffeneau-Demjanov rearrangement, could yield a cycloheptanone (B156872) derivative. wikipedia.org This ketone could then be reduced to the alcohol, followed by methylation. The carboxylic acid functionality could be introduced at a separate stage, for example, from a pre-existing ester group carried through the synthesis.

| Target Molecule | Immediate Precursors | Key Synthetic Strategies |

| This compound | 3-Hydroxy-cycloheptanecarboxylic acid | Methylation of alcohol |

| 3-Oxo-cycloheptanecarboxylic acid | Reduction and methylation | |

| Substituted Cyclohexanone | Ring expansion reactions | |

| Diene and Allylic Cation Equivalent | [4+3] Cycloaddition |

Classical Approaches to Substituted Cycloheptanes

Classical methods for the synthesis of cycloheptane rings often involve the expansion of more readily available six-membered rings or specific cyclization reactions.

One of the most common strategies is the Tiffeneau-Demjanov ring expansion . This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation, which then undergoes a ring-expanding rearrangement. For the synthesis of a 3-substituted cycloheptanone, one could envision starting from a 2-substituted cyclohexanone.

Another powerful classical method is the Dieckmann condensation of a C8-dicarboxylic acid ester, which would lead to a 2-oxo-cycloheptanecarboxylic acid ester. However, controlling the position of a second substituent at the 3- or 4-position can be challenging.

The Buchner ring expansion of arenes with diazo compounds can also produce cycloheptatrienes, which can subsequently be hydrogenated to cycloheptanes. wikipedia.orgresearchgate.net This method allows for the introduction of substituents on the seven-membered ring.

Finally, [4+3] cycloaddition reactions represent a convergent and efficient route to cycloheptane skeletons. nih.gov These reactions typically involve the combination of a diene with an allyl cation equivalent. The substituents on both the diene and the allyl partner can be varied to afford functionalized cycloheptanoids. nih.gov

| Method | Starting Material Example | Product Type | Reference |

| Tiffeneau-Demjanov | 2-Substituted-1-aminomethyl-cyclohexanol | 3-Substituted cycloheptanone | wikipedia.org |

| Dieckmann Condensation | Octanedioic acid diester | 2-Oxo-cycloheptanecarboxylic acid ester | google.com |

| Buchner Ring Expansion | Substituted benzene (B151609) and ethyl diazoacetate | Substituted cycloheptatriene (B165957) carboxylate | wikipedia.orgresearchgate.net |

| [4+3] Cycloaddition | Substituted diene and oxyallyl cation | Functionalized bicyclo[3.2.1]octenone | nih.gov |

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry in the synthesis of 1,3-disubstituted cycloheptanes is a significant challenge. Modern synthetic methods have been developed to address this, including the use of chiral auxiliaries, catalytic asymmetric induction, and diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary could be attached to a carboxylic acid precursor to control the stereoselective introduction of the methoxy group or its precursor. Evans oxazolidinones and SAMP/RAMP hydrazines are well-known examples of chiral auxiliaries that have been successfully employed in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can induce enantioselectivity in key bond-forming reactions. For example, an enantioselective redox-relay Heck reaction has been used for the desymmetrization of cyclic enones to generate optically active γ-substituted cyclopentenones and δ-functionalized cycloheptenones. nih.govnih.gov A chiral amine catalyst has been shown to facilitate a one-pot cascade synthesis of cycloheptane derivatives with excellent stereocontrol. nih.gov

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter can influence the stereochemical outcome of the reaction. For example, in the reduction of a 3-substituted cycloheptanone, the existing substituent can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of the corresponding alcohol. The choice of reducing agent can be critical in determining the diastereoselectivity.

Directed epoxidation is another example where a hydroxyl group on the cycloheptane ring can direct the epoxidation of a nearby double bond to the same face of the ring through hydrogen bonding with the reagent. cureffi.org

When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain enantiomerically pure compounds. For a carboxylic acid like this compound, classical resolution involves the formation of diastereomeric salts with a chiral amine, such as brucine, strychnine, or a synthetic chiral amine. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Novel Synthetic Pathways and Methodological Advancements

Recent advancements in organic synthesis have opened up new avenues for the construction of functionalized cycloheptanes.

Ring-expansion reactions continue to be a fertile ground for innovation. For example, scandium(III) triflate-catalyzed diazoalkane-carbonyl homologations provide rapid access to arylated medium-ring carbocycles with high enantioselectivities. organic-chemistry.org Iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes, derived from the cyclopropanation of silyl (B83357) enol ethers of cyclohexanones, offers a one-carbon ring expansion to yield cycloheptenones. orgsyn.org

Transition metal-catalyzed reactions have also emerged as powerful tools. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes are highly efficient for constructing cycloheptenone cores. organic-chemistry.org

Organocatalysis has provided new enantioselective methods for the synthesis of complex cyclic systems. A one-pot catalytic asymmetric cascade reaction catalyzed by a chiral amine has been developed for the synthesis of highly functionalized cycloheptane derivatives, creating multiple stereocenters with high control. nih.gov

These novel methodologies, with their often mild reaction conditions and high levels of stereocontrol, offer promising strategies for the efficient and selective synthesis of complex cycloheptane-containing molecules, including analogs of this compound.

Precursor-Directed Biosynthesis Approaches (if applicable to a methoxy derivative)

Precursor-directed biosynthesis is a powerful technique that leverages the enzymatic machinery of a microorganism to create novel, "unnatural" natural products by feeding it synthetic analogs of its natural substrates. acs.orgnih.govrsc.org While there is no specific documentation for the biosynthesis of this compound, the principles of precursor-directed biosynthesis can be applied hypothetically to methoxy-containing cyclic compounds.

This approach is particularly well-suited for biosynthetic pathways that exhibit some degree of substrate promiscuity, such as those involving polyketide synthases (PKSs) or certain tailoring enzymes like methyltransferases. biorxiv.orgsciepublish.com In the context of a methoxy derivative, a key class of enzymes is the O-methyltransferases (OMTs). These enzymes are responsible for the methylation of hydroxyl groups in a wide variety of natural products, using S-adenosyl methionine (SAM) as the methyl donor. wikipedia.org

A hypothetical scenario for the precursor-directed biosynthesis of a methoxycycloalkane could involve the following steps:

Selection of a Host Organism: A microorganism known to produce cyclic natural products and possessing O-methyltransferase activity would be chosen. This could be a bacterial strain, such as Streptomyces, or a fungus.

Identification of a Biosynthetic Pathway: A pathway that produces a hydroxylated cyclic intermediate would be targeted.

Synthesis of an Unnatural Precursor: A synthetic analog of a natural precursor, in this case, a cycloheptane derivative, would be chemically synthesized. For instance, 3-hydroxy-cycloheptanecarboxylic acid could be synthesized and fed to the culture.

Feeding and Fermentation: The synthetic precursor would be introduced into the fermentation broth of the selected microorganism.

Biotransformation and Isolation: The microorganism's enzymes, particularly a promiscuous O-methyltransferase, might accept the unnatural precursor and catalyze its methylation, leading to the formation of this compound. The final product would then be extracted and purified from the culture.

The success of this approach hinges on the ability of the host organism's enzymes to recognize and process the supplied precursor. While often applied to more complex molecules like macrolides and alkaloids, the fundamental principles could be adapted for smaller, functionalized cycloalkanes. acs.orgnih.gov

| Concept | Description | Example Application |

| Precursor-Directed Biosynthesis | Feeding synthetic analogs of natural precursors to a microorganism to generate novel compounds. acs.orgnih.gov | Administration of a synthetic triketide analogue to a Streptomyces strain to produce a new macrolactone. acs.orgnih.gov |

| O-Methyltransferases (OMTs) | Enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group. wikipedia.org | Methylation of phenols to form anisole (B1667542) derivatives in plant biosynthesis. wikipedia.org |

| Substrate Promiscuity | The ability of an enzyme to catalyze a reaction with a range of different substrates. | A promiscuous fatty acid-AMP ligase in the micacocidin biosynthetic pathway accepting various fatty acid starter units. rsc.org |

Reactivity and Chemical Transformations of 3 Methoxy Cycloheptanecarboxylic Acid

Reactions Involving the Methoxy (B1213986) Group

The methoxy group is an ether linkage and its reactivity is primarily centered on the cleavage of the carbon-oxygen bond.

The cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com Depending on the structure of the ether, the mechanism can be either Sₙ1 or Sₙ2. wikipedia.orgyoutube.com For a secondary ether like 3-methoxy-cycloheptanecarboxylic acid, the reaction with a strong acid would likely proceed via an Sₙ2 mechanism, leading to the formation of a hydroxyl group and methyl halide.

General Ether Cleavage Reaction: this compound + HX → 3-Hydroxy-cycloheptanecarboxylic acid + CH₃X (X = Br, I)

The use of excess hydrohalic acid can potentially lead to further reactions if other functional groups are sensitive to these conditions. libretexts.org

Table 4: Reagents for Ethereal Cleavage

| Reagent | Product Type | General Conditions |

| Hydroiodic acid (HI) | Hydroxy acid and Methyl iodide | Heating masterorganicchemistry.commasterorganicchemistry.com |

| Hydrobromic acid (HBr) | Hydroxy acid and Methyl bromide | Heating masterorganicchemistry.comlibretexts.org |

| Boron tribromide (BBr₃) | Hydroxy acid and Methyl bromide | Strong Lewis acid, often at low temperatures |

While direct modification is not typical, the hydroxyl group generated from ether cleavage can be further functionalized, providing a route to a variety of derivatives. For example, the resulting hydroxyl group could be re-alkylated with a different alkyl group, oxidized to a ketone, or converted to a better leaving group for subsequent substitution reactions. The oxidation of the secondary alcohol to a ketone would typically be achieved using oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

Cycloheptane (B1346806) Ring Reactivity

The cycloheptane ring, a seven-membered carbocycle, possesses a degree of ring strain due to torsional and angle strain, making it more reactive than its six-membered cyclohexane (B81311) counterpart. libretexts.org This inherent strain influences the types of reactions the ring can undergo. The cycloheptane ring is conformationally flexible, existing in various twist-chair and twist-boat forms to alleviate some of this strain. biomedres.us The presence of substituents, such as the methoxy and carboxylic acid groups in this compound, will further influence the stability and reactivity of these conformers.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated cycloheptane ring is generally not a facile process under standard conditions. Unlike aromatic systems, cycloalkanes lack the π-electron system that promotes electrophilic substitution. Reactions typically proceed through radical mechanisms or require harsh conditions to generate reactive intermediates such as carbocations.

In the case of this compound, any potential substitution reactions would likely be directed by the existing functional groups. For instance, the carboxylic acid could be converted to other functional groups, which might then facilitate further reactions on the ring. libretexts.org The methoxy group, being an electron-donating group, could potentially influence the regioselectivity of reactions if a carbocation were to be formed on the ring, though this is not a typical reaction pathway for cycloalkanes.

Ring Expansion and Contraction Methodologies (if applicable)

Ring expansion and contraction are common transformations for cyclic systems, often driven by the desire to relieve or create ring strain.

Ring Contraction: Seven-membered rings like cycloheptane can undergo ring contraction to form more stable six-membered rings. chemistrysteps.com This process is often facilitated by the formation of a carbocation adjacent to the ring, which then triggers a 1,2-alkyl shift. For example, the treatment of a cycloheptyl alcohol with acid can lead to the formation of a six-membered ring product. chemistrysteps.com In the context of this compound, if the carboxylic acid or methoxy group were transformed into a suitable leaving group (e.g., an alcohol that can be protonated and leave as water), a subsequent rearrangement could lead to a cyclohexane derivative. The pinacol (B44631) rearrangement of 1,2-diols on a cyclohexane ring to form a cyclopentyl derivative is a well-documented example of a kinetically driven ring contraction. stackexchange.com A similar principle could apply to appropriately substituted cycloheptane precursors.

Ring Expansion: Conversely, ring expansion methodologies are used to synthesize larger rings from smaller ones. youtube.comyoutube.com This is a common strategy in the synthesis of medium-sized rings. nuph.edu.ua For instance, the reaction of a cyclopentane (B165970) derivative with a reagent that generates a carbocation adjacent to the ring can lead to a cyclohexane. youtube.com While less common for expanding a seven-membered ring, certain reactions involving bicyclic systems can lead to ring expansion. nuph.edu.ua

| Transformation | Driving Force | Example Precursor |

| Ring Contraction | Relief of ring strain | Cycloheptyl alcohol |

| Ring Expansion | Synthesis of larger rings | Cyclobutylmethylcarbenium ions acs.org |

Oxidative and Reductive Transformations of the Cyclic Scaffold

Oxidative Transformations: The oxidation of cycloalkanes typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or dicarboxylic acids through cleavage of the ring. The presence of a methoxy group in this compound could influence the site of oxidation. Catalytic aerobic oxidation using N-hydroxyphthalimide (NHPI) derivatives is an efficient method for the oxidation of cycloalkanes to alcohols and ketones. ekb.eg For cycloheptane, this would yield cycloheptanol (B1583049) and cycloheptanone (B156872).

Another common oxidative transformation is epoxidation, which can be achieved by treating an alkene with a peroxyacid. libretexts.org If a double bond were introduced into the cycloheptane ring of this compound, it could be converted to an epoxide, which can then be opened to form a diol. libretexts.org

Reductive Transformations: The saturated cycloheptane ring is generally inert to reduction under standard conditions. However, if unsaturation were present in the ring, it could be reduced. For example, a cycloheptene (B1346976) can be hydrogenated to a cycloheptane using catalysts like platinum, palladium, or nickel. lumenlearning.com The Birch reduction is another method for the reduction of aromatic rings to cyclohexadienes, though it is not directly applicable to a saturated cycloheptane ring. lumenlearning.com

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | Catalytic aerobic oxidation (e.g., with NHPI) | Cycloheptanol and/or Cycloheptanone derivatives |

| Oxidation | Peroxyacid (on an unsaturated precursor) | Epoxide, Diol |

| Reduction | H₂ with Pt, Pd, or Ni catalyst (on an unsaturated precursor) | Saturated cycloheptane ring |

Structural and Conformational Analysis of 3 Methoxy Cycloheptanecarboxylic Acid

Conformational Dynamics of Cycloheptane (B1346806) Systems

Cycloheptane and its derivatives are notable for their conformational flexibility, existing as a dynamic equilibrium of several low-energy forms. libretexts.org Unlike the rigid chair conformation of cyclohexane (B81311), the seven-membered ring of cycloheptane is subject to less angle strain but significant torsional strain, leading to a variety of puckered conformations. utdallas.edulibretexts.org

Ring Puckering and Inversion Barriers

The conformational landscape of cycloheptane is primarily dominated by two families of conformers: the twist-chair (TC) and the twist-boat (TB). The twist-chair is generally the most stable conformation, adopted to relieve the eclipsing of hydrogens and nonbonded interactions that would be present in a simple "chair" form. libretexts.org The cycloheptane ring is highly flexible, with a process known as pseudorotation allowing for the interconversion of various conformers through low-energy pathways. biomedres.us This dynamic process involves a series of molecular vibrations that propagate the puckering around the ring. biomedres.us

The energy barriers for these interconversions are relatively low. For instance, the activation energy to access the dynamic pseudorotational platform from a chair-like conformer is approximately 3.5 kcal/mol, highlighting the fluxional nature of the cycloheptane ring system. biomedres.us The boat and chair forms themselves are not energy minima but rather transition states connecting the more stable twist-boat and twist-chair conformations.

Table 1: Relative Energies and Interconversion Barriers of Cycloheptane Conformers Note: This table represents generalized data for the parent cycloheptane ring. The presence of substituents will alter these values.

| Conformer Family | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) | Description |

| Twist-Chair (TC) | 0 (Ground State) | ~3.5 | The most stable and populated conformation. |

| Chair (C) | Higher than TC | - | A transition state between TC conformers. |

| Twist-Boat (TB) | ~1.5 - 2.0 | ~5.0 | A higher-energy, flexible conformation. |

| Boat (B) | Higher than TB | - | A transition state between TB conformers. |

Influence of Methoxy (B1213986) and Carboxyl Substituents on Conformation

The introduction of methoxy and carboxyl groups at the 3-position of the cycloheptanecarboxylic acid ring significantly influences the conformational equilibrium. The primary driver for conformational preference in substituted cycloalkanes is the minimization of steric strain, which includes van der Waals strain and torsional strain. unicamp.br Substituents generally prefer to occupy positions that are more spatially open, analogous to the equatorial positions in cyclohexane, to avoid unfavorable steric interactions with other parts of the ring. chemistrysteps.com

For 3-methoxy-cycloheptanecarboxylic acid, both the methoxy (-OCH₃) and carboxylic acid (-COOH) groups are moderately bulky. In the predominant twist-chair conformation of the cycloheptane ring, there are pseudo-axial and pseudo-equatorial positions. To minimize transannular strain (steric hindrance across the ring) and torsional strain, both the methoxy and carboxyl groups will preferentially adopt pseudo-equatorial orientations. libretexts.orglibretexts.org

Trans-isomer: In a trans configuration, it is possible for both the methoxy and carboxyl groups to occupy pseudo-equatorial positions simultaneously in a stable twist-chair conformation. This arrangement would likely represent the global energy minimum for the molecule.

Cis-isomer: In a cis configuration, one substituent must occupy a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position. This will result in higher conformational energy compared to the trans-isomer due to increased steric interactions. The gauche effect, which can sometimes stabilize axial orientations of methoxy groups, might play a minor role but is often outweighed by steric hindrance in larger ring systems. researchgate.net

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural and stereochemical elucidation of complex molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the relative configuration and dominant conformation of cyclic molecules. nih.gov The chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provide detailed information about the spatial relationships between atoms. nih.gov

For this compound, the proton on the carbon bearing the methoxy group (H3) and the proton on the carbon with the carboxylic acid group would be of particular diagnostic importance.

¹H NMR: The chemical shift of protons in pseudo-axial versus pseudo-equatorial positions typically differs. Pseudo-axial protons are often more shielded (shifted to a lower ppm value) than their pseudo-equatorial counterparts. The acidic proton of the carboxylic acid would appear as a characteristically broad singlet far downfield, typically between 10-12 ppm. libretexts.org Protons on carbons adjacent to the carboxyl group would be expected in the 2-3 ppm range. libretexts.org The methoxy group would present as a sharp singlet around 3.3-3.4 ppm.

¹³C NMR: The carbon signals are also sensitive to the conformational environment. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.org The carbon attached to the methoxy group would be found around 70-80 ppm, while the methoxy carbon itself would be around 50-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values and can vary based on solvent and specific conformer population.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -COOH | 10.0 - 12.0 (broad s) | 175 - 180 | The acidic proton signal disappears upon D₂O exchange. libretexts.org |

| H1 (CH-COOH) | 2.3 - 2.8 (m) | 40 - 45 | Deshielded by the adjacent carbonyl group. |

| H3 (CH-OCH₃) | 3.5 - 4.0 (m) | 75 - 85 | Deshielded by the electronegative oxygen atom. |

| -OCH₃ | 3.3 - 3.4 (s) | 55 - 60 | Characteristic singlet for a methoxy group. |

| Ring CH₂ | 1.2 - 2.2 (m) | 25 - 40 | Complex overlapping multiplets for the remaining 10 ring protons. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. echemi.com These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. princeton.edu

For this compound, the key functional groups are the carboxylic acid and the ether.

Carboxylic Acid: This group gives rise to several characteristic and intense peaks. The O-H stretch is a very broad band, often spanning from 3300 to 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com The C=O (carbonyl) stretch appears as a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.org A C-O stretching vibration is also visible between 1320 and 1210 cm⁻¹. libretexts.org

Ether: The C-O-C stretching vibration of the methoxy group typically results in a strong band in the fingerprint region, between 1150 and 1085 cm⁻¹. libretexts.org

Alkyl C-H: The C-H stretching vibrations of the cycloheptane ring appear just below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity in IR |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| C=O stretch | 1760 - 1690 | Strong | |

| C-O stretch | 1320 - 1210 | Medium-Strong | |

| Ether (Methoxy) | C-O-C stretch | 1150 - 1085 | Strong |

| Alkyl | C-H stretch | 2960 - 2850 | Medium-Strong |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structural features through analysis of its fragmentation patterns upon ionization. nih.gov For this compound (Molecular Weight: 172.22 g/mol ), the molecular ion peak (M⁺˙) at m/z 172 would be expected, though it may be weak.

Common fragmentation pathways include:

Alpha-Cleavage: This is a common pathway for ethers. Cleavage of the C-C bond adjacent to the ether oxygen can occur. For this molecule, this could involve the loss of a C₂H₄COOH radical or cleavage within the ring, leading to characteristic fragment ions. nsf.govyoutube.com

Loss of Methoxy Group: Cleavage of the C-O bond of the ether can lead to the loss of a methoxy radical (·OCH₃, 31 mass units), resulting in a peak at m/z 141.

Carboxylic Acid Fragmentation: Carboxylic acids readily undergo fragmentation.

Loss of ·OH: A peak at M-17 (m/z 155) can result from the loss of a hydroxyl radical. youtube.com

Loss of ·COOH: A peak at M-45 (m/z 127) corresponds to the loss of the entire carboxyl group as a radical. youtube.com

McLafferty Rearrangement: If sterically possible, a γ-hydrogen can be transferred to the carbonyl oxygen, followed by cleavage that results in the loss of a neutral alkene molecule and the formation of a radical cation. For long-chain carboxylic acids, this often results in a prominent peak at m/z 60. youtube.com

Table 4: Plausible Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₉H₁₅O₂]⁺ | Loss of ·OH |

| 141 | [C₈H₁₃O]⁺ | Loss of ·OCH₃ |

| 127 | [C₈H₁₅O]⁺ | Loss of ·COOH |

| 99 | [C₇H₁₅]⁺ | Loss of ·COOH and subsequent rearrangement/loss of CO |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the ether linkage |

| 45 | [COOH]⁺ | Carboxyl cation |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its solid-state structure, including parameters such as unit cell dimensions, space group, and precise bond lengths and angles as determined by X-ray diffraction, is not available at this time.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules in the solid state wikipedia.org, its application requires the growth of single crystals of suitable quality. The absence of such data for this compound suggests that either the analysis has not been performed or the results have not been published in accessible databases.

For context, the conformational analysis of cycloheptane rings, which form the core of this molecule, indicates they are flexible and can adopt several low-energy conformations, such as the twist-chair and chair forms. researchgate.netresearchgate.net An X-ray structure would provide definitive evidence for the preferred conformation in the crystalline state, as well as detailing intermolecular interactions like hydrogen bonding from the carboxylic acid group.

Chiroptical Properties and Absolute Configuration Determination (if applicable)

Due to the presence of two stereocenters at positions 1 and 3 of the cycloheptane ring, this compound is a chiral molecule and can exist as different stereoisomers. However, specific experimental data on its chiroptical properties, such as optical rotation, circular dichroism (CD), or optical rotatory dispersion (ORD), are not found in the surveyed literature.

The determination of the absolute configuration (e.g., R/S designation) for each stereoisomer is crucial for understanding its stereochemical properties. wikipedia.org This is typically achieved through methods like X-ray crystallography of a single enantiomer or by relating the compound's configuration to a known standard through chemical correlation or chiroptical spectroscopy. wikipedia.org Without experimental data or published studies on the enantiomerically pure forms of this compound, its absolute configuration remains undetermined.

Theoretical and Computational Studies on 3 Methoxy Cycloheptanecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure and energetics of 3-Methoxy-cycloheptanecarboxylic acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate its optimized geometry, electronic energies, and the distribution of electron density. nih.govvjst.vn

The calculations would reveal key structural parameters, including bond lengths and angles, providing a three-dimensional picture of the molecule. The methoxy (B1213986) and carboxylic acid functional groups introduce specific electronic features. The oxygen atoms in both groups are regions of high electron density, making them potential sites for electrophilic attack. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. vjst.vn The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent expected trends for a molecule of this type based on general principles of DFT.

For even greater accuracy in energetic and structural predictions, ab initio methods can be employed. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. nih.gov These high-accuracy calculations are particularly valuable for determining precise conformational energies and reaction barriers. For instance, ab initio calculations could be used to resolve small energy differences between various conformations of the flexible seven-membered ring of this compound. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Landscapes

The cycloheptane (B1346806) ring is known for its conformational flexibility, with several low-energy conformations such as the twist-chair and boat forms. researchgate.netchemistrysteps.com The presence of two substituents, a methoxy group and a carboxylic acid group, on the cycloheptane ring of this compound leads to a complex conformational landscape with multiple possible stereoisomers.

Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape. nih.govnih.gov By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them. These simulations typically employ a force field to describe the potential energy of the system. The results of MD simulations can provide a statistical distribution of the different conformations present at a given temperature, offering a dynamic picture of the molecule's structure.

Table 2: Plausible Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair (axial-equatorial) | 0.0 | Most stable conformation with minimal steric hindrance. |

| Twist-Chair (equatorial-axial) | 0.8 | Slightly higher in energy due to substituent positioning. |

| Boat | 2.5 | A higher energy conformation, often a transition state. |

| Twist-Boat | 1.5 | An intermediate energy conformation. |

Note: This table presents a hypothetical conformational analysis based on the known behavior of substituted cycloheptanes.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. smu.edumdpi.com By mapping the potential energy surface, stationary points such as reactants, products, and transition states can be identified. smu.edu The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a transition state connects the intended reactants and products. mdpi.com

The carboxylic acid group is expected to be the primary site of reactivity, capable of undergoing deprotonation to form a carboxylate anion. It can also participate in esterification reactions. The methoxy group is generally less reactive but can be cleaved under harsh acidic conditions. The cycloheptane ring itself can undergo ring-opening reactions under specific conditions, although this is less common.

Structure-Activity Relationship (SAR) Computational Modeling (mechanistic, not clinical)

While clinical applications are outside the scope of this article, computational Structure-Activity Relationship (SAR) modeling can provide mechanistic insights into how structural modifications might affect the chemical properties and reactivity of this compound. By systematically altering the structure, for example, by changing the position of the methoxy group or replacing it with other functional groups, the resulting changes in electronic properties and reactivity can be calculated.

This in-silico approach allows for the exploration of a wide range of derivatives to understand the role of each part of the molecule. For instance, moving the methoxy group to different positions on the cycloheptane ring would likely alter the molecule's polarity and conformational preferences, which in turn would influence its reactivity.

Applications in Advanced Organic Synthesis and Materials Science

3-Methoxy-cycloheptanecarboxylic Acid as a Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. Their use is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. While "this compound" is a chiral molecule, there is no specific information available in scientific literature detailing its use as a chiral building block.

Precursor in Natural Product Synthesis

The synthesis of natural products often involves the use of chiral building blocks to construct complex molecular frameworks with precise stereochemistry. These building blocks can be derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural compounds like amino acids and carbohydrates. They can also be prepared through asymmetric synthesis. Cycloalkane derivatives, including those with seven-membered rings, are found in a variety of natural products. However, a review of synthetic routes towards these natural products does not indicate the use of this compound as a precursor.

Synthon for Complex Molecular Architectures

As a synthon, or a synthetic equivalent of a reactive intermediate, a chiral molecule like this compound could theoretically be employed to introduce a specific seven-membered ring with defined stereochemistry into a larger, more complex molecule. The carboxylic acid and methoxy (B1213986) functional groups offer handles for further chemical transformations. Despite this potential, there are no documented instances of this compound being utilized as a synthon in the synthesis of complex molecular architectures in the available scientific literature.

Role in Catalysis and Ligand Design

The design of catalysts and ligands is a cornerstone of modern organic chemistry, enabling the selective and efficient synthesis of a vast array of chemical compounds. Chiral molecules are particularly important in the development of catalysts for asymmetric reactions, which produce one enantiomer of a product in excess over the other.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. The stereochemical information embedded in the ligand is transferred to the substrate during the catalytic cycle, leading to an enantioselective transformation. While various chiral backbones are used in ligand design, there is no evidence in the literature to suggest that this compound has been used in the development of chiral ligands for asymmetric catalysis. The design of such ligands often involves a deep understanding of the relationship between the ligand's structure and the catalyst's performance.

Intermediate in the Synthesis of Organocatalysts

Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. Chiral organocatalysts have become a powerful tool in asymmetric synthesis. These catalysts often feature a chiral scaffold that creates a specific three-dimensional environment to control the stereochemical outcome of a reaction. Although cycloalkane frameworks can be part of organocatalyst design, there are no published reports on the use of this compound as an intermediate in the synthesis of any organocatalysts.

Advanced Material Precursors

The development of advanced materials with tailored properties is a rapidly growing field of research. Organic molecules can serve as precursors to polymers, liquid crystals, and other functional materials. The structure of the precursor molecule dictates the properties of the resulting material. There is currently no information available to suggest that this compound has been investigated or used as a precursor for advanced materials.

Derivatization for Analytical and Research Purposes

The derivatization of carboxylic acids is a common practice to enhance their volatility for gas chromatography or to introduce a chromophore for UV-Vis detection in liquid chromatography. Generally, carboxylic acids can be converted to esters or amides for these purposes. While these general techniques are applicable to carboxylic acids as a class, no specific methods or studies detailing the derivatization of this compound for analytical or research applications have been documented in scientific literature.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgresearchgate.net For a molecule like 3-Methoxy-cycloheptanecarboxylic acid, future research would likely focus on developing synthetic routes that are more environmentally benign than traditional methods.

Current synthetic strategies for substituted cycloheptanes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future green approaches could explore:

Biocatalysis: The use of enzymes to catalyze specific reactions, such as the introduction of the methoxy (B1213986) group or the carboxylic acid functionality, could offer high selectivity and reduce the need for protecting groups. mdpi.com

Renewable Starting Materials: Investigating pathways that begin with renewable feedstocks, rather than petroleum-based starting materials, would be a key aspect of a green synthesis.

Solvent Minimization: The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids would significantly improve the environmental footprint of the synthesis. mdpi.com

A comparative table of potential green synthesis metrics is presented below, illustrating hypothetical improvements over a traditional approach.

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Projected) |

| Atom Economy | Low-Moderate | High |

| Solvent Use | High (e.g., chlorinated solvents) | Low/None or Green Solvents |

| Number of Steps | Multiple | Fewer (e.g., one-pot synthesis) |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., enzymatic, metallic) |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages, including improved safety, scalability, and reaction control. nih.govnih.gov The integration of the synthesis of this compound into such platforms is a logical future step. nih.gov

Research in this area would focus on:

Reaction Optimization: Utilizing automated flow systems to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to find the optimal conditions for synthesis. nih.gov

Telescoped Synthesis: Developing a continuous flow process where multiple synthetic steps are connected in sequence without the need for isolation and purification of intermediates.

On-demand Synthesis: Creating a system that can produce this compound as needed, reducing the need for storage of potentially reactive intermediates.

A hypothetical automated flow synthesis setup is outlined in the table below.

| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Projected) |

| Reaction Time | Hours to Days | Minutes to Hours |

| Scalability | Difficult | Straightforward |

| Safety | Higher risk with exotherms | Improved heat and mass transfer |

| Reproducibility | Variable | High |

Exploration of Bio-inspired Transformations (mechanistic, not clinical)

Nature utilizes enzymes to perform complex chemical transformations with remarkable specificity. A future research avenue for this compound would be to explore bio-inspired catalytic systems that mimic these natural processes. The focus here would be on understanding the fundamental mechanisms of these transformations.

Potential research directions include:

Cytochrome P450 Mimics: Developing synthetic catalysts that mimic the action of Cytochrome P450 enzymes to achieve selective C-H activation and hydroxylation on the cycloheptane (B1346806) ring, which could then be converted to the methoxy group.

Enzyme-catalyzed Derivatizations: Using existing or engineered enzymes to perform stereoselective modifications of the cycloheptane ring or the carboxylic acid group.

Advanced Materials and Nanotechnology Applications

The unique combination of a flexible seven-membered ring, a polar methoxy group, and a reactive carboxylic acid group suggests that this compound could be a valuable building block in materials science. However, no specific applications have been reported.

Future research could investigate its use in:

Self-Assembled Monolayers (SAMs): The carboxylic acid group could serve as an anchor to bind the molecule to various surfaces, creating functionalized monolayers with specific properties dictated by the methoxy-cycloheptane moiety.

Polymer Synthesis: The molecule could be used as a monomer to create novel polymers with tailored thermal or mechanical properties.

Nanoparticle Functionalization: The carboxylic acid could be used to functionalize the surface of nanoparticles, improving their dispersibility and compatibility with other materials.

Mechanistic Investigations of Novel Transformations

The reactivity of the this compound molecule is largely unexplored. Future research would involve detailed mechanistic studies of its transformations to unlock its full synthetic potential.

Key areas of investigation could include:

Acid-Catalyzed Rearrangements: Studying the behavior of the molecule under strongly acidic conditions to see if the methoxy group participates in any interesting rearrangements or ring contractions/expansions. mdpi.com

Intramolecular Reactions: Investigating the potential for intramolecular reactions between the methoxy group and the carboxylic acid, or its derivatives, to form novel bicyclic structures.

Radical Chemistry: Exploring the outcomes of radical reactions at various positions on the cycloheptane ring and how the methoxy group influences the regioselectivity of these reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-cycloheptanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cycloheptene ring functionalization. A common approach is the methoxylation of cycloheptanecarboxylic acid derivatives via nucleophilic substitution or catalytic methoxylation. For example, epoxide intermediates (e.g., 3,4-epoxy derivatives) can be opened using methoxide ions under anhydrous conditions . Yield optimization requires careful control of temperature (e.g., 60–80°C for epoxide reactions) and solvent polarity (e.g., THF or DMF). Impurities from incomplete ring closure or over-oxidation should be monitored via HPLC or GC-MS .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. The cycloheptane ring’s chair-boat conformers can be distinguished using -NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) . For stereochemical confirmation, NOESY or ROESY experiments resolve spatial proximity of the methoxy group to adjacent substituents. FT-IR validates carboxylate and ether functional groups (C=O stretch ~1700 cm, C-O-C ~1250 cm) .

Q. What are the standard protocols for purity assessment and storage of this compound?

- Methodological Answer : Purity ≥95% is typically required for research. Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for quantification . Store under inert gas (argon) at –20°C to prevent oxidation. Long-term stability studies (e.g., 6–12 months) should track degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How does the stereochemistry of the methoxy group affect biological activity in pharmacological studies?

- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts like BINOL-derived phosphates) is critical. In antiviral or enzyme inhibition assays, compare racemic mixtures vs. resolved enantiomers. For example, (R)-enantiomers may exhibit higher binding affinity to target proteins (e.g., viral polymerases) due to spatial compatibility with hydrophobic pockets . Activity differences ≥50% between enantiomers suggest stereospecific interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) during structural elucidation?

- Methodological Answer : Ambiguities often arise from dynamic ring puckering or solvent effects. Computational modeling (DFT or MD simulations) predicts low-energy conformers and their NMR chemical shifts. Compare experimental -NMR data with computed values (e.g., using Gaussian or ORCA software). For example, a 2–3 ppm deviation in methoxy carbon shifts may indicate solvent polarity effects .

Q. How can synthetic byproducts (e.g., cycloheptene dimerization products) be minimized during scale-up?

- Methodological Answer : Dimerization occurs via radical intermediates under high-temperature conditions. Use radical inhibitors (e.g., BHT at 0.1–0.5 mol%) and optimize reaction concentration (<0.5 M). Alternatively, flow chemistry with rapid quenching reduces residence time of reactive intermediates . Post-synthesis purification via fractional crystallization (e.g., hexane/ethyl acetate gradient) isolates the monomeric form .

Q. What in vitro models are suitable for studying the compound’s metabolic stability, and how are results interpreted?

- Methodological Answer : Use hepatic microsome assays (human or rodent) with LC-MS/MS quantification. Incubate the compound (10 µM) with NADPH-regenerating systems at 37°C. Calculate half-life () and intrinsic clearance (CL). A <30 minutes indicates rapid metabolism, necessitating structural modification (e.g., blocking vulnerable sites like the carboxyl group) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.